molecular formula C16H24N2O B1592143 4-Hydroxy-N,N-diisopropyltryptamine CAS No. 132328-45-1

4-Hydroxy-N,N-diisopropyltryptamine

Katalognummer: B1592143
CAS-Nummer: 132328-45-1
Molekulargewicht: 260.37 g/mol
InChI-Schlüssel: KBRYKXCBGISXQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-N,N-diisopropyltryptamine is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-11(2)18(12(3)4)9-8-13-10-17-14-6-5-7-15(19)16(13)14/h5-7,10-12,17,19H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRYKXCBGISXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618836
Record name 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132328-45-1
Record name N,N-Diisopropyl-4-hydroxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132328-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diisopropyl-4-hydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132328451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{2-[Di(propan-2-yl)amino]ethyl}-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132328-45-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIISOPROPYL-4-HYDROXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG9OUS518B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Precursor Chemistry

Evolution of 4-HO-DiPT Synthesis

The first synthesis of 4-HO-DiPT was reported by David Repke in 1977, who prepared it as a hydrochloride salt. caam.techpsychedelicreview.com This foundational work established a chemical basis for the compound. Alexander Shulgin later described a synthesis for 4-HO-DiPT hydrochloride in his book TiHKAL. psychedelicreview.com

A common modern synthetic approach to 4-hydroxy-N-alkyltryptamines often starts with a protected 4-hydroxyindole, such as 4-benzyloxyindole (B23222). A procedure adapted from Hofmann's 1959 psilocin synthesis can be used. nih.gov For instance, the synthesis of the related metabolite 4-HO-NiPT begins with 4-benzyloxyindole, which is treated with oxalyl chloride. The resulting intermediate is then reacted with the desired amine—in this case, isopropylamine (B41738)—to form an N-isopropyl-4-benzyloxy-3-indoleglyoxylamide intermediate. nih.gov This amide can then be reduced to the corresponding tryptamine (B22526), followed by debenzylation to yield the final 4-hydroxy-tryptamine product. This general pathway highlights a flexible method for creating various N-substituted derivatives.

Design and Synthesis of Prodrugs of 4-HO-DiPT

The development of prodrugs—molecules that are converted into the active drug within the body—is a key strategy in pharmaceutical development. For 4-HO-DiPT, prodrugs are designed to improve bioavailability and control the release of the active compound. nih.gov This approach is analogous to psilocybin, which is a naturally occurring prodrug for psilocin. nih.gov

4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), also known as ipracetin, is the O-acetylated prodrug of 4-HO-DiPT. wikipedia.org The principle behind this form is that the acetyl group at the 4-position can be readily hydrolyzed by esterase enzymes in the body to release the active 4-HO-DiPT metabolite. psychedelicreview.com This strategy is common for 4-hydroxytryptamines, with O-acetylated versions often considered easier to synthesize and potentially more stable than their phenolic counterparts. nih.govresearchgate.net The synthesis of 4-acetoxy prodrugs can be achieved by reacting the parent 4-hydroxytryptamine (B1209533) with an acetylating agent. For related compounds, this has been accomplished using reagents like acetic anhydride (B1165640) or by refluxing with acetic acid. nih.gov Metabolic studies have confirmed that 4-AcO-DiPT is converted to 4-HO-DiPT after incubation with human hepatocytes. psychedelicreview.com

A more recent innovation in prodrug design for 4-HO-DiPT involves the use of a glutarate ester moiety. The compound, known as luvesilocin, RE104, or FT-104, is chemically 4-glutaryloxy-N,N-diisopropyltryptamine. nih.govwikipedia.org This hemiester prodrug was designed to be rapidly cleaved in situ to provide good bioavailability of 4-HO-DiPT. nih.govnih.gov Preclinical studies have demonstrated that this glutarate ester strategy is efficient, with RE104 administration leading to rapid conversion to 4-HO-DiPT. nih.govnih.gov Following subcutaneous administration of RE104 in rats, the half-life of the resulting 4-HO-DiPT was approximately 40 minutes. nih.govnih.gov

The synthesis of this prodrug was described in a 2021 patent publication and a subsequent 2024 paper, which detailed the preparation of the hydrochloride salt of 4-glutarato-DiPT (RE104). psychedelicreview.comnih.gov The design aims to leverage the favorable properties of 4-HO-DiPT while creating a distinct pharmaceutical product. caam.techpsychedelicinvest.com

The precise chemical identity and purity of a pharmaceutical compound are critical, and this requires distinguishing between different solid-state forms like polymorphs, salts, and solvates. caam.tech For tryptamines, which can exist in various forms, single-crystal X-ray diffraction is an essential characterization tool. psychedelicreview.com

Initial reports on 4-HO-DiPT glutarate described it as an amorphous "white cake," lacking crystalline characterization. caam.techpsychedelicinvest.com Later research by CaaMTech, in collaboration with the Manke Lab at UMass Dartmouth, provided the first detailed structural analysis. They successfully synthesized and characterized two crystalline solvates: the methanol (B129727) and ethanol (B145695) solvates of 4-glutarato-N,N-diisopropyltryptamine. caam.techpsychedelicinvest.com These were the first crystal structures reported for any 4-substituted DiPT compound and confirmed the molecule exists in a zwitterionic form, with a protonated tertiary ammonium (B1175870) group and a deprotonated carboxylate. caam.techpsychedelicreview.com

More recently, in June 2025, the first crystal structure of the active metabolite itself, 4-HO-DiPT, was published as a hydrofumarate salt. caam.techiucr.org This work provides a stable and rigorously defined reference standard for the compound, which is crucial as its prodrug undergoes clinical evaluation. caam.tech The analysis revealed a three-dimensional network linked by hydrogen bonds. iucr.org

Interactive Table: Characterized Forms of 4-HO-DiPT and its Glutarate Prodrug

Compound NameFormKey FindingsYear PublishedCitation(s)
4-glutarato-N,N-diisopropyltryptamineMethanol SolvateFirst crystalline material reported for this prodrug; zwitterionic structure.2022 caam.techpsychedelicinvest.com
4-glutarato-N,N-diisopropyltryptamineEthanol SolvateFirst crystal structure for a 4-substituted DiPT compound; confirmed zwitterionic nature.2022 caam.techpsychedelicinvest.com
4-hydroxy-N,N-diisopropyltryptamineHydrofumarate SaltFirst crystal structure of the active metabolite 4-HO-DiPT.2025 caam.techiucr.org

Glutarate Ester Prodrugs (e.g., RE104 / FT-104)

Synthesis of Key Metabolites (e.g., 4-HO-NiPT) for Research Purposes

To enable further research into its activity, 4-HO-NiPT has been successfully synthesized and characterized. nih.govcaam.tech The synthesis was accomplished in three steps starting from 4-benzyloxyindole. nih.gov

Step 1: Reaction of 4-benzyloxyindole with oxalyl chloride and then isopropylamine to produce N-isopropyl-4-benzyloxy-3-indoleglyoxylamide.

Step 2: Reduction of the glyoxylamide intermediate.

Step 3: Removal of the benzyl (B1604629) protecting group to yield the final product, 4-HO-NiPT.

This work provided the first crystallographic characterization of this active metabolite, laying the groundwork for its pharmacological study. caam.tech

Green Chemistry Principles in Indole (B1671886) Derivative Synthesis Relevant to 4-HO-DiPT

The synthesis of indole derivatives, including tryptamines like 4-HO-DiPT, has traditionally involved methods that may use hazardous solvents and reagents. Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design processes that are more environmentally benign, efficient, and sustainable. tandfonline.combenthamdirect.com

Several green approaches are relevant to the synthesis of the indole core of 4-HO-DiPT:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free reactions. tandfonline.comtandfonline.com This technique has been successfully applied to synthesize various indole derivatives. tandfonline.com

Use of Greener Solvents: Replacing conventional organic solvents with more environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG) is a core green strategy. benthamdirect.comopenmedicinalchemistryjournal.com Multi-component reactions for preparing 3-substituted indoles have been successfully carried out in water. openmedicinalchemistryjournal.com

Catalysis: The use of reusable, non-toxic catalysts, including nanocatalysts and solid acid catalysts, can improve efficiency and reduce waste compared to stoichiometric reagents. benthamdirect.comopenmedicinalchemistryjournal.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat) can significantly reduce waste and simplify purification. benthamdirect.comresearchgate.net

These greener methods are increasingly replacing conventional approaches in both academic and industrial settings, offering pathways to synthesize complex molecules like 4-HO-DiPT and its precursors more sustainably. tandfonline.combenthamdirect.com

Pharmacokinetic and Metabolic Pathways

In Vitro Metabolism Studies Using Human Hepatocytes

In vitro studies utilizing human hepatocytes are instrumental in simulating human metabolism and identifying the biotransformations a compound undergoes. For 4-HO-DiPT, these studies have often involved its prodrug, 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), which is rapidly converted to 4-HO-DiPT in the body. dntb.gov.uapsychedelicreview.comnih.gov

Research involving pooled human hepatocytes has demonstrated that 4-HO-DiPT is the primary, first-generation metabolite of 4-AcO-DiPT through ester hydrolysis. nih.govnih.gov Following its formation, 4-HO-DiPT undergoes extensive Phase I and Phase II metabolism. psychedelicreview.com Studies on structurally similar tryptamines, such as 4-hydroxy-N,N-methylpropyltryptamine (4-OH-MPT), show comparable metabolic fates, involving N-oxidation, N-dealkylation, O-glucuronidation, and O-sulfation, reinforcing the understanding of these metabolic pathways for tryptamines. nih.govresearchgate.net

Phase I metabolic reactions introduce or expose functional groups, typically making the molecule more reactive and preparing it for Phase II reactions. nih.gov For 4-HO-DiPT, key Phase I pathways identified in human hepatocyte models include N-oxidation and N-dealkylation. dntb.gov.uapsychedelicreview.comnih.gov

N-Dealkylation: This process involves the removal of an alkyl group from the nitrogen atom of the amine. mdpi.com In the case of 4-HO-DiPT, this results in the formation of 4-hydroxy-N-isopropyltryptamine (4-HO-iPT) through N-deisopropylation. nih.govresearchgate.net This metabolic step is a common pathway for compounds with N,N-dialkylamino moieties. nih.govsemanticscholar.org

N-Oxidation: This reaction involves the addition of an oxygen atom to the tertiary amine nitrogen, forming an N-oxide metabolite. nih.gov Studies have confirmed the presence of 4-HO-DiPT-N-oxide as a metabolite. dntb.gov.uanih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which increases water solubility and facilitates excretion. drughunter.comstudylib.net For 4-HO-DiPT, the primary Phase II reactions are O-glucuronidation and O-sulfation, occurring at the hydroxyl group on the indole (B1671886) core. dntb.gov.uapsychedelicreview.comnih.gov

O-Glucuronidation: This is a major metabolic pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the 4-hydroxyl group of 4-HO-DiPT, forming 4-HO-DiPT-glucuronide. dntb.gov.uanih.govresearchgate.net

O-Sulfation: This pathway involves the conjugation of a sulfonate group to the 4-hydroxyl position. The metabolite 4-OH-iPT-sulfate has been identified as a significant product, indicating that sulfation can occur after N-dealkylation. dntb.gov.uanih.govresearchgate.net

The metabolic pathway of 4-HO-DiPT, often initiated from its prodrug 4-AcO-DiPT, has been elucidated through the identification of its various metabolites. The process begins with the rapid hydrolysis of 4-AcO-DiPT to the active compound, 4-HO-DiPT. nih.gov Subsequently, 4-HO-DiPT serves as a substrate for a cascade of metabolic transformations.

The primary metabolic routes are direct conjugation (Phase II) or modification by Phase I reactions followed by conjugation. The main pathways include:

Direct O-glucuronidation of 4-HO-DiPT. dntb.gov.uaresearchgate.net

N-dealkylation to form 4-HO-iPT, which can then undergo further O-sulfation. dntb.gov.uanih.govresearchgate.net

N-oxidation to form 4-HO-DiPT-N-oxide. dntb.gov.uanih.gov

The metabolite with the highest signal intensity after 4-HO-DiPT is often 4-OH-iPT-sulfate, followed by 4-HO-DiPT-glucuronide, highlighting sulfation and glucuronidation as major clearance pathways. dntb.gov.uanih.govresearchgate.net Based on these findings, 4-HO-DiPT, 4-HO-iPT, and 4-HO-DiPT-N-oxide are considered key biomarkers for identifying consumption of 4-AcO-DiPT or 4-HO-DiPT. dntb.gov.uanih.gov

Table 1: Identified Metabolites of 4-HO-DiPT in Human Hepatocyte Studies

Metabolite NameMetabolic PathwayPhaseReference
4-hydroxy-N-isopropyltryptamine (4-HO-iPT)N-Dealkylation (N-Deisopropylation)Phase I nih.gov, researchgate.net
4-HO-DiPT-N-oxideN-OxidationPhase I dntb.gov.ua, nih.gov
4-HO-DiPT-glucuronideO-GlucuronidationPhase II dntb.gov.ua, nih.gov, researchgate.net
4-OH-iPT-sulfateN-Dealkylation followed by O-SulfationPhase I & II dntb.gov.ua, nih.gov, researchgate.net

In Vivo Pharmacokinetic Characterization in Preclinical Models

Preclinical models, particularly in rodents, are essential for understanding the in vivo pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov

Studies involving prodrugs of 4-HO-DiPT have provided insights into its absorption and systemic exposure. A glutarate ester prodrug of 4-HO-DiPT, known as RE104, was designed to rapidly cleave in situ, ensuring efficient bioavailability of the active drug. nih.gov When administered subcutaneously to rats, RE104 led to measurable plasma concentrations of 4-HO-DiPT over time, confirming that this prodrug strategy effectively introduces the active compound into the systemic circulation. psychedelicreview.comnih.gov The plasma exposure of 4-HO-DiPT was directly correlated with its physiological effects in these preclinical models. nih.gov

The half-life of a compound is a key pharmacokinetic parameter indicating the time it takes for its concentration in the body to be reduced by half. In a preclinical study using rats, the half-life of 4-HO-DiPT was determined to be 40 minutes following the subcutaneous administration of the prodrug RE104. nih.gov Another source reports a general elimination half-life of 1-2 hours, although the specific conditions of this measurement are not detailed. iiab.me This relatively short half-life is consistent with the reported brief duration of the compound's effects. caam.techchemeurope.com

Table 2: Pharmacokinetic Parameters of 4-HO-DiPT in Preclinical Models

ParameterValueSpeciesAdministration RouteProdrug UsedReference
Half-life (t½)40 minutesRatSubcutaneousRE104 (glutarate ester) nih.gov
Elimination Half-life1-2 hoursNot SpecifiedNot SpecifiedNot Specified iiab.me

Prodrug Conversion Kinetics and Bioavailability of Active Compound

The development of prodrugs for 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) is a strategy aimed at improving the delivery and bioavailability of this active psychedelic compound. Prodrugs are inactive molecules that are converted into the active drug within the body through enzymatic or chemical processes. For 4-HO-DiPT, two notable examples of prodrugs are 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT) and 4-glutarato-N,N-diisopropyltryptamine, also known as Luvesilocin or RE104. wikipedia.orgnih.govpsychonautwiki.orgchemeurope.com

Studies involving O-acetylated tryptamines suggest they function as prodrugs, being deacetylated in vivo to their corresponding 4-hydroxy counterparts. nih.gov This is supported by evidence showing that acetylation of the 4-hydroxy group has minimal impact on the in vivo potency in mice, as measured by the head-twitch response (HTR), a behavioral proxy for psychedelic effects. nih.gov While the in vitro potency of 4-AcO-DiPT at 5-HT2A receptors is about 10- to 20-fold weaker than 4-HO-DiPT, their comparable in vivo activity suggests efficient conversion of the prodrug. nih.gov The maximal HTR effect for O-acetylated tryptamines in mice is typically observed within the first 10 minutes after administration, with a time course similar to the active 4-hydroxy compounds. nih.govljmu.ac.uk

More detailed pharmacokinetic data comes from preclinical studies of the glutarate prodrug RE104. nih.govnih.gov This compound was specifically designed for rapid cleavage in situ to ensure adequate bioavailability of 4-HO-DiPT. nih.gov In pharmacokinetic experiments in Sprague-Dawley rats, RE104 was completely and rapidly metabolized, with the prodrug itself being undetectable in plasma within 5 minutes of administration. nih.gov Following subcutaneous administration of RE104, the active metabolite 4-HO-DiPT reached its peak concentration and had a half-life of approximately 40 minutes. nih.govnih.gov The plasma concentration of 4-HO-DiPT over time was found to correlate with the intensity of the head-twitch response in rats, establishing a strong relationship between pharmacokinetic and pharmacodynamic effects. nih.govnih.gov These findings indicate that a glutarate ester is an effective prodrug strategy for delivering 4-HO-DiPT into systemic circulation. nih.gov

Interspecies Comparative Metabolism of 4-HO-DiPT Prodrugs

The metabolism of 4-HO-DiPT prodrugs has been investigated in several species, revealing both common pathways and potential interspecies differences. The primary metabolic step for prodrugs like 4-AcO-DiPT and RE104 is hydrolysis to the active compound, 4-HO-DiPT. nih.govjefferson.edu

In an in vitro study using pooled human hepatocytes, 4-AcO-DiPT was extensively metabolized. jefferson.edunih.govresearchgate.net After 3 hours of incubation, the parent compound's peak area was reduced by a factor of 375. nih.gov The initial and most critical metabolic reaction was ester hydrolysis, leading to the formation of 4-HO-DiPT as the sole first-generation metabolite. jefferson.edunih.gov This active compound then underwent further phase I and phase II metabolism. Six second-generation metabolites were identified, formed through pathways including N-dealkylation, N-oxidation, O-glucuronidation, and O-sulfation. jefferson.edunih.govresearchgate.net The major subsequent transformations observed were glucuronidation and dealkylation. nih.gov

Metabolite IDProposed IdentityMetabolic Pathway
M44-HO-DiPTEster Hydrolysis
M14-OH-iPTN-Deisopropylation
M24-OH-DiPT-N-oxideN-Oxidation
M34-OH-DiPT-glucuronideO-Glucuronidation
M54-OH-iPT-sulfateN-Deisopropylation, O-Sulfation
M64-OH-DiPT-sulfateO-Sulfation
Data derived from a study using pooled human hepatocytes. jefferson.edunih.govresearchgate.net

Studies in animal models provide further insight. In rats administered the glutarate prodrug RE104, hydrolysis to 4-HO-DiPT was the main metabolic pathway identified, accounting for over 67% of the total metabolites in plasma. nih.gov The next most prevalent metabolite in rat plasma was 4-hydroxy-indole-2-acetic acid, which results from oxidation and N-dealkylation. nih.gov Pharmacokinetic studies were also performed on RE104 in dogs and nonhuman primates. nih.gov

Comparative pharmacodynamic data from mouse head-twitch response (HTR) assays reveal interesting structure-activity relationships that can be influenced by metabolism. The potency of 4-hydroxy tryptamines in inducing HTR in mice is related to the steric properties of the N,N-dialkyl substituents. nih.gov Generally, as the size of the alkyl groups increases, the potency (measured by ED₅₀) decreases. nih.gov

CompoundED₅₀ (μmol/kg) in Mouse HTR Assay
4-HO-MET0.65
Psilocin (4-HO-DMT)0.81
4-HO-DET1.56
4-HO-MIPT2.97
4-HO-DiPT3.46
Data from head-twitch response studies in C57BL/6J mice. nih.gov

Interestingly, while O-acetylation significantly reduces the in vitro potency of these compounds at the 5-HT2A receptor, it has little effect on their in vivo potency in the HTR assay. nih.gov This discrepancy strongly supports the hypothesis that 4-acetoxy tryptamines are efficiently deacetylated to their more active 4-hydroxy forms in vivo, acting as effective prodrugs across species like mice. nih.gov Furthermore, studies noted some variation in the duration of action among these compounds in mice; for instance, the response to 4-HO-DiPT and its prodrug 4-AcO-DiPT was longer-lasting compared to that of 4-HO-DPT and 4-AcO-DPT. nih.govljmu.ac.uk

Neurobiological and Behavioral Mechanisms of Action

In Vitro Functional Assays

In vitro assays are crucial for characterizing the interaction of 4-HO-DiPT with specific receptor targets at a molecular level. These studies provide foundational data on the compound's affinity and functional activity at various receptors, which helps to explain its pharmacological profile.

Gq-mediated calcium mobilization assays are employed to determine the functional agonism of a compound at G-protein coupled receptors (GPCRs) that signal through the Gq pathway, such as the serotonin (B10506) 5-HT2A receptor. Activation of this pathway leads to an increase in intracellular calcium levels, which can be quantified to measure receptor activation.

Studies have shown that 4-HO-DiPT acts as an agonist at several serotonin receptors, stimulating calcium mobilization. acs.orgnih.gov Research conducted on various 4-substituted tryptamines demonstrated that 4-HO-DiPT activates human and mouse 5-HT2A receptors. acs.orgnih.gov Most 4-hydroxy tryptamines, including 4-HO-DiPT, were found to be highly efficacious agonists at the 5-HT2A receptor, with Emax values typically in the range of 90-100% relative to serotonin. nih.gov

The potency and efficacy of 4-HO-DiPT have been quantified at several key serotonin receptors. At the human 5-HT2A receptor, it displays potent agonism. Its activity at the 5-HT2B receptor is similar in terms of potency, with high efficacy. However, at the 5-HT2C receptor, while still demonstrating high efficacy, its potency is markedly reduced. acs.org This suggests that the 5-HT2C receptor is less tolerant of the bulkier N,N-diisopropyl substitutions compared to the 5-HT2A receptor. acs.org This differential activity results in 4-HO-DiPT showing considerable selectivity for the 5-HT2A receptor over the 5-HT2C receptor. researchgate.net

ReceptorEC50 (nM)Emax (%)
h5-HT2A6.894.7
m5-HT2A5.797.5
h5-HT2B8.897.4
h5-HT2C140892.1

Radioligand inhibition binding assays are used to determine the binding affinity of a compound for a specific receptor. This is achieved by measuring how effectively the compound competes with a radiolabeled ligand known to bind to that receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity.

Comprehensive binding profile studies have revealed that 4-HO-DiPT interacts with a range of serotonin (5-HT) receptors. Notably, it has been observed that 4-HO-DiPT inhibits binding to fewer 5-HT receptors compared to other structurally related tryptamines, suggesting a greater selectivity. nih.govacs.org It has also been shown to have a notable affinity for the serotonin transporter (SERT). acs.org Furthermore, research has indicated that 4-HO-DiPT possesses a low nanomolar affinity for the 5-HT1D, Sigma 1 and 2, and M4 receptors. psychedelicreview.com

ReceptorKi (nM)
5-HT1A>10,000
5-HT1B1,725
5-HT1Dlow nanomolar
5-HT2A120
5-HT2B-
5-HT2C-
SERTmid μM
Sigma 1low nanomolar
Sigma 2low nanomolar
M4low nanomolar

Preclinical Behavioral Pharmacology

Preclinical behavioral pharmacology studies in animal models are essential for understanding the in vivo effects of a compound and for predicting its potential psychoactive effects in humans.

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a reliable behavioral proxy for hallucinogenic potential in humans. nih.govnih.govwikipedia.org This response is primarily mediated by the activation of 5-HT2A receptors. nih.govnih.govwikipedia.org A wide range of serotonergic hallucinogens, including tryptamines, consistently induce the HTR in mice and rats. wikipedia.org

It has been well-established that 4-HO-DiPT induces the head-twitch response in mice. nih.gov Similar to other tryptamine (B22526) hallucinogens, the dose-response relationship for the HTR induced by 4-HO-DiPT follows an inverted-U shape, where the frequency of head twitches increases with the dose up to a certain point, after which higher doses lead to a decrease in the response. acs.orgnih.gov

The potency of a compound in inducing the HTR is typically quantified by its ED50 value, which is the dose required to produce 50% of the maximal effect. Studies have determined the ED50 of 4-HO-DiPT for inducing the HTR in C57BL/6J mice to be 1.03 mg/kg, which is equivalent to 3.46 μmol/kg. acs.orgnih.gov The potency of 4-hydroxy-N,N-dialkyltryptamines in the HTR assay appears to be related to the steric properties of the alkyl groups on the amine nitrogen, with bulkier groups generally leading to lower potency. acs.orgnih.gov

In terms of efficacy, research has indicated that a 3 mg/kg dose of 4-OH-DiPT produces a higher head-twitch response in mice compared to both higher and lower doses, and the response wanes by approximately 30 minutes. nih.gov This highlights the peak efficacy at a specific dose within the inverted-U shaped dose-response curve.

CompoundED50 (mg/kg)ED50 (μmol/kg)
4-HO-DiPT1.033.46

Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics) is crucial for characterizing its full pharmacological profile. In the context of 4-HO-DiPT, studies have investigated the correlation between its plasma concentration and the intensity of the head-twitch response.

Research involving a prodrug of 4-HO-DiPT, RE104, which is designed to rapidly convert to 4-HO-DiPT in the body, has provided insights into this PK-PD relationship. In these studies, the mean number of HTRs in rats was measured at various time intervals following the administration of RE104 and 4-OH-DiPT. These behavioral data were then plotted against the mean plasma concentrations of 4-OH-DiPT over time. This allows for a direct correlation between the systemic exposure to the active compound and the intensity of the centrally-mediated behavioral effect.

Drug Discrimination Paradigms and Hallucinogen-like Effects

Drug discrimination paradigms in animal models are utilized to assess the subjective effects of psychoactive compounds by training animals to distinguish between the effects of a specific drug and a placebo. In studies involving 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), the compound has been shown to fully substitute for the discriminative stimulus effects of known serotonergic hallucinogens such as 2,5-dimethoxy-4-methylamphetamine (DOM) and lysergic acid diethylamide (LSD) in rats. psychedelicalpha.comfederalregister.govnih.gov This indicates that rats trained to recognize the subjective effects of DOM or LSD also recognize the effects of 4-HO-DiPT as being similar. psychedelicalpha.comfederalregister.gov Furthermore, data shows that the stimulus properties of 4-OH-DiPT are partially similar to those of N,N-Dimethyltryptamine (DMT). psychedelicalpha.comfederalregister.gov These findings suggest that 4-HO-DiPT shares key mechanistic similarities with other classic psychedelics. nih.gov

Another key behavioral measure used to infer hallucinogen-like effects in rodents is the head-twitch response (HTR). This rapid, involuntary head movement is a well-established behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism believed to underlie the effects of classic psychedelics. nih.govpsychedelicreview.comnih.gov Studies have demonstrated that 4-HO-DiPT induces the HTR in mice, and this effect is mediated by the 5-HT2A receptor. nih.govpsychedelicreview.com While it is a potent 5-HT2A receptor agonist, its potency in inducing HTR is lower compared to other 4-hydroxy tryptamines with smaller N,N-dialkyl substituents, such as 4-HO-DMT (psilocin) or 4-HO-MET. nih.govnih.gov

Table 1: Drug Discrimination Studies with this compound (4-HO-DiPT) in Rats
Training DrugTest CompoundResult of SubstitutionReference
DOM (2,5-dimethoxy-4-methylamphetamine)4-HO-DiPTFull Substitution psychedelicalpha.comfederalregister.govnih.gov
LSD (Lysergic acid diethylamide)4-HO-DiPTFull Substitution psychedelicalpha.comfederalregister.gov
DMT (N,N-Dimethyltryptamine)4-HO-DiPTPartial Substitution psychedelicalpha.comfederalregister.gov

Assessment of Antidepressant-like Activity in Behavioral Despair Models (e.g., Forced Swim Test)

The forced swim test (FST) is a widely used behavioral despair model in rodents to screen for potential antidepressant effects of novel compounds. nih.govresearchgate.netnih.gov In this paradigm, a reduction in the time an animal spends immobile is interpreted as an antidepressant-like effect. researchgate.net

Recent preclinical research has investigated the antidepressant potential of 4-HO-DiPT. In a study utilizing a prodrug of 4-HO-DiPT, RE104, researchers administered a single dose to rats and subsequently evaluated their behavior in the forced swim test. nih.gov The results indicated a significant reduction in the mean immobility time at one week post-administration compared to the vehicle-treated control group. nih.gov This finding suggests that 4-HO-DiPT possesses translational antidepressant potential. nih.gov

Table 2: Effect of a 4-HO-DiPT Prodrug (RE104) in the Rat Forced Swim Test
Treatment GroupEndpoint MeasuredTime PointOutcomeReference
RE104 (1 mg/kg)Mean Immobility Time1 Week Post-DoseSignificantly reduced vs. Vehicle (P < 0.001) nih.gov
VehicleMean Immobility Time1 Week Post-DoseControl Baseline nih.gov
Evaluation of Rapid and Sustained Antidepressant Effects

A significant area of interest in the development of novel antidepressants is the potential for rapid and sustained therapeutic effects. Psychedelic compounds are being investigated for their ability to produce long-lasting behavioral changes after a single administration. The study involving the 4-HO-DiPT prodrug RE104 provides evidence for a sustained antidepressant-like effect, as the reduction in immobility in the forced swim test was observed one week after a single dose. nih.gov

This is particularly noteworthy given the pharmacokinetic profile of 4-HO-DiPT. Following the administration of its prodrug in rats, the half-life of 4-HO-DiPT was found to be approximately 40 minutes, indicating rapid clearance from the body. nih.gov The persistence of the antidepressant-like behavioral effect long after the compound has been eliminated suggests that 4-HO-DiPT may induce lasting neuroplastic changes that underpin its potential therapeutic activity. nih.govmdpi.com This combination of a short duration of acute action with a long-lasting therapeutic effect could be advantageous in a clinical setting. nih.gov

Neurobiological Substrates of Behavioral Effects (e.g., Basolateral Amygdala Circuitry Modulation)

Research into the neurobiological mechanisms of 4-HO-DiPT has pointed to its significant modulatory effects on brain circuits involved in emotion and memory, particularly the basolateral amygdala (BLA). nih.govnih.gov The BLA is a critical brain region for associative-fear learning and the expression of fear. nih.govbiorxiv.org

Studies in mice have shown that 4-HO-DiPT enhances fear extinction, a process where a learned fear response diminishes over time. nih.gov When administered before fear extinction training, mice showed significantly reduced freezing behavior in response to conditioned cues. nih.govnih.gov This behavioral effect is linked to the compound's action on the local circuitry within the BLA. Specifically, 4-HO-DiPT was found to produce robust increases in spontaneous inhibitory postsynaptic currents (sIPSCs) in BLA principal neurons. nih.govnih.gov

This enhancement of inhibition is mediated by the activation of 5-HT2A receptors. nih.govnih.gov Further investigation using RNAscope revealed that the messenger RNA for the 5-HT2A receptor (Htr2a) is predominantly expressed in GABAergic interneurons within the BLA, not in the principal neurons themselves. nih.gov Therefore, the proposed mechanism is that 4-HO-DiPT activates these BLA interneurons through the 5-HT2A receptor, which in turn enhances their inhibitory (GABAergic) output onto BLA principal neurons. nih.govnih.gov This increased inhibition of the principal neurons, which are involved in fear expression, provides a plausible circuit-level explanation for how 4-HO-DiPT suppresses learned fear responses and enhances fear extinction. nih.govnih.gov

Translational Potential and Therapeutic Development

Preclinical Efficacy Studies for Neuropsychiatric Disorders

Preclinical research, primarily in rodent models, is a critical first step in evaluating the therapeutic utility of compounds like 4-HO-DiPT. These studies help to understand the compound's effects on behaviors relevant to human psychiatric conditions.

Depressive Disorders (e.g., Major Depressive Disorder, Treatment-Resistant Depression, Postpartum Depression)

While direct and extensive preclinical studies on 4-HO-DiPT for depressive disorders are limited, research into its prodrug, luvesilocin (also known as RE104), has shown promising results. wikipedia.orgnih.gov In a key preclinical study using the forced swim test in rats, a model often used to screen for antidepressant effects, a single dose of RE104 significantly reduced immobility time a week after administration. nih.gov This finding suggests a potential rapid and sustained antidepressant-like effect, which is a highly sought-after characteristic for new treatments for depressive disorders. nih.gov The development of luvesilocin is specifically aimed at treating conditions like postpartum depression and treatment-resistant depression. wikipedia.org The therapeutic potential of serotonergic psychedelics in depression is often linked to their ability to promote neuroplasticity, a mechanism that may also be at play with 4-HO-DiPT. upenn.edu

Anxiety-Related Disorders (e.g., Fear Extinction Mechanisms)

The potential of 4-HO-DiPT in treating anxiety-related disorders, such as post-traumatic stress disorder (PTSD), is being investigated through its impact on fear extinction. nih.govresearchgate.net Fear extinction is a process of learning to no longer fear a conditioned stimulus, and deficits in this process are a hallmark of anxiety disorders. jove.comresearchgate.net

A 2023 study demonstrated that 4-HO-DiPT significantly enhances fear extinction in mice in a dose-dependent manner. nih.govresearchgate.net The effect was more potent in female mice. nih.govresearchgate.net The underlying mechanism appears to involve the activation of the 5-HT2A receptor, leading to increased GABAergic inhibition of principal neurons in the basolateral amygdala (BLA), a brain region crucial for processing fear. wikipedia.orgnih.govresearchgate.net By suppressing learned fear responses, 4-HO-DiPT shows potential as a pharmacological aid for exposure-based therapies for PTSD. nih.govresearchgate.netjove.com

Prodrug Strategies for Optimized Clinical Profiles

A significant hurdle for the clinical use of some psychedelics is their pharmacokinetic profile, including the duration of effects and bioavailability. nih.govresearchgate.net Prodrug strategies are being employed to overcome these challenges for 4-HO-DiPT. nih.govcaam.tech A prodrug is an inactive compound that is converted into the active drug in the body. mdpi.comnih.gov

Rational Design for Shorter Duration of Psychoactive Effects

One of the key advantages of 4-HO-DiPT is its reported shorter duration of psychedelic effects (2-3 hours) compared to other classic psychedelics like psilocybin. nih.govcaam.techwikipedia.org This shorter duration could reduce the clinical resources required for patient monitoring. nih.gov The development of prodrugs like luvesilocin (RE104), a glutarate ester of 4-HO-DiPT, is designed to maintain this short-acting profile. wikipedia.orgnih.gov The prodrug is rapidly cleaved in the body to release the active 4-HO-DiPT. nih.gov This rational design aims to provide a predictable and manageable therapeutic window, which is a significant advantage in a clinical setting. google.com

Enhanced Bioavailability and Pharmacokinetic Properties for Clinical Application

Prodrugs can improve the bioavailability of a drug by protecting it from early metabolism and enhancing its absorption. nih.gov Luvesilocin (RE104) was designed as a prodrug to ensure efficient delivery of 4-HO-DiPT. nih.gov Preclinical pharmacokinetic studies in rats demonstrated that after subcutaneous administration of RE104, the active metabolite, 4-HO-DiPT, had a half-life of 40 minutes. nih.gov This indicates rapid conversion of the prodrug and clearance of the active compound. nih.gov Pharmaceutical companies are actively developing crystalline forms of 4-HO-DiPT prodrugs to ensure stability and accurate dosing, which are critical for clinical applications. caam.techpsychedelicalpha.compsychedelicinvest.com

Progression to Clinical Trials

The preclinical findings for 4-HO-DiPT and its prodrug, luvesilocin, have paved the way for human studies. Luvesilocin (also referred to as RE104 or FT-104) has entered Phase 1 clinical trials in healthy volunteers. wikipedia.org As of 2024, a Phase II clinical trial for luvesilocin has been initiated for the treatment of postpartum depression. wikipedia.org These trials are designed to assess the safety, tolerability, and efficacy of the compound in human subjects, marking a significant step in its potential development as a therapeutic agent for depressive disorders. wikipedia.orgwikipedia.org

Table 1: Preclinical and Clinical Development of 4-HO-DiPT and its Prodrugs

Compound/Prodrug Area of Investigation Key Preclinical Findings Clinical Trial Phase Target Indications
4-HO-DiPT Anxiety-Related Disorders Enhances fear extinction in mice via 5-HT2A receptor activation in the basolateral amygdala. wikipedia.orgnih.govresearchgate.net Preclinical PTSD
Luvesilocin (RE104) Depressive Disorders Reduced immobility time in the rat forced swim test, suggesting antidepressant effects. nih.gov Phase II wikipedia.org Postpartum Depression, Treatment-Resistant Depression wikipedia.org

| Luvesilocin (RE104) | Pharmacokinetics | Rapidly converts to 4-HO-DiPT with a short half-life in rats. nih.gov | Phase I wikipedia.org | Not Applicable |


Phase I Clinical Investigations in Healthy Volunteers

As of late 2024, there are no registered or published Phase I clinical trials specifically investigating 4-Hydroxy-N,N-diisopropyltryptamine in healthy human volunteers. This crucial first step in human testing, designed to assess safety, tolerability, pharmacokinetics, and pharmacodynamics, has not been formally undertaken for this specific compound.

However, a significant development has occurred with a prodrug of 4-HO-DiPT, known as Luvesilocin (also referred to as RE104 or 4-GO-DiPT). wikipedia.org A Phase I, randomized, placebo-controlled, single escalating dose study of Luvesilocin has been conducted in healthy volunteers. wikipedia.org This study aimed to assess the safety of the prodrug and characterize the pharmacodynamics of the resulting 4-HO-DiPT, including the duration and intensity of the psychedelic experience. wikipedia.org The mean duration of the psychedelic effects following a 30 mg dose of RE104 was found to be approximately 3.7 hours. wikipedia.org This research on a prodrug represents the first formal clinical investigation of 4-HO-DiPT's effects in a controlled setting.

Phase II Clinical Trials for Specific Mental Health Indications

Following the initial safety assessments in Phase I, Phase II trials are designed to evaluate the efficacy of a compound for specific diseases or conditions and to further assess its safety.

There are currently no completed or ongoing Phase II clinical trials for this compound itself. However, building on its Phase I work, the prodrug Luvesilocin has advanced into a Phase II clinical trial as of 2024. wikipedia.org This trial is investigating its potential as a treatment for postpartum depression (PPD). wikipedia.org This marks a critical step in exploring the therapeutic viability of 4-HO-DiPT for a specific mental health indication.

Comparative Therapeutic Potential with Other Serotonergic Psychedelics (e.g., Psilocybin)

The therapeutic potential of 4-HO-DiPT is often discussed in comparison to more extensively researched serotonergic psychedelics, most notably psilocybin. Psilocybin has been the subject of numerous clinical trials and has been granted "breakthrough therapy" designation by the FDA for treating depression, highlighting the potential of this class of compounds. nih.govwikipedia.org

Pharmacological Profile Comparison:

Both 4-HO-DiPT and psilocin (the active metabolite of psilocybin) are tryptamine (B22526) derivatives that exert their primary psychedelic effects through agonism of the serotonin (B10506) 5-HT2A receptor. nih.govacs.org Activation of this receptor is central to the hallucinogenic effects and is believed to mediate the antidepressant and anxiolytic properties of these compounds. nih.govacs.org

While both compounds target the 5-HT2A receptor, there are differences in their broader receptor binding profiles and potency. Preclinical studies indicate that 4-HO-DiPT is a potent 5-HT2A agonist, in some cases showing stronger activation than psilocin. nih.gov It also interacts with other serotonin receptors, including 5-HT2C, and the serotonin transporter (SERT). psychedelicreview.com These differences in receptor engagement could translate to variations in the qualitative experience and therapeutic effects compared to psilocybin.

Interactive Table: Pharmacological Comparison

CompoundPrimary TargetOther Notable TargetsReported Potency (Preclinical)
This compound (4-HO-DiPT) 5-HT2A Agonist5-HT2C, SERTPotent, with some studies suggesting higher 5-HT2A efficacy than psilocin. nih.gov
Psilocin (active metabolite of Psilocybin) 5-HT2A AgonistBroad 5-HT receptor activity (e.g., 5-HT1A, 5-HT2C)Potent, well-characterized 5-HT2A agonist.

Therapeutic Implications of Duration of Action:

A key distinguishing feature of 4-HO-DiPT is its reported shorter duration of action (2-4 hours) compared to psilocybin (4-8 hours). nih.govnih.govpsychedelicreview.com This has significant implications for its therapeutic potential. A shorter-acting psychedelic could reduce the clinical resources required for patient monitoring during treatment sessions, making it a potentially more scalable and less costly option for psychedelic-assisted therapy. nih.govpsychedelicreview.comnih.gov However, it is not yet clear from clinical research whether the extended duration of the psilocybin experience is integral to its therapeutic efficacy. psychedelicreview.com

Clinical Evidence and Future Directions:

The therapeutic potential of psilocybin is supported by a growing body of evidence from Phase II clinical trials demonstrating significant and sustained reductions in symptoms of depression and anxiety. nih.govnih.gov Studies have shown that psilocybin, in combination with psychotherapy, can lead to rapid and lasting improvements in mood, well-being, and quality of life for patients with treatment-resistant depression and anxiety related to life-threatening illnesses. nih.govnih.govuchealth.org

While 4-HO-DiPT lacks such extensive clinical data, preclinical studies using its prodrug, RE104, have shown antidepressant-like potential. nih.govacs.org For instance, in a forced swim test in rats, a single dose of RE104 significantly reduced immobility time, an indicator of antidepressant effect. nih.govacs.org Furthermore, studies in mice suggest 4-OH-DiPT may have a role in enhancing fear extinction, which could be relevant for anxiety and trauma-related disorders. nih.govnih.govresearchgate.net

The advancement of Luvesilocin into Phase II trials for postpartum depression will provide the first direct clinical evidence of 4-HO-DiPT's therapeutic efficacy. wikipedia.org The results of this and future trials will be crucial in determining whether its unique pharmacological profile and shorter duration of action translate into a valuable therapeutic tool, distinct from or complementary to psilocybin.

Interactive Table: Summary of Psilocybin Phase II Clinical Trial Findings

IndicationKey FindingsCitation
Treatment-Resistant Depression (TRD) Significant reductions in depressive symptoms; higher remission rates compared to standard antidepressants (escitalopram). nih.gov
Major Depressive Disorder (MDD) Rapid and sustained antidepressant effects; improved cognitive bias. nih.gov
Cancer-Related Anxiety & Depression Significant and sustained reductions in anxiety and depression; improved well-being and life satisfaction. nih.gov
Generalized Anxiety Disorder (GAD) Phase II trials are underway to establish safety and efficacy. clinicaltrialsarena.comclinicaltrials.gov

Analytical and Forensic Methodologies

Development of Detection and Quantification Methods in Biological Samples

The detection and quantification of tryptamines, including 4-HO-DiPT, in biological specimens are essential for clinical and forensic investigations. nih.gov Due to their low concentrations in biological samples, highly sensitive analytical techniques are required. nih.gov The primary methods developed for the analysis of psychoactive tryptamines are based on chromatography coupled with mass spectrometry. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a predominant technique for analyzing tryptamines in various biological matrices such as plasma, urine, and hair. nih.govresearchgate.net These methods are valued for their high sensitivity and selectivity. For instance, a validated LC-MS/MS method was developed for the quantification of several 4-position ring-substituted tryptamines and their metabolites in plasma. oup.comresearchgate.net In that study, plasma samples underwent protein precipitation with acetonitrile (B52724) after being acidified. oup.comresearchgate.net The analysis utilized electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for each compound. oup.comresearchgate.net While this particular study focused on compounds like psilocin and 4-HO-DPT, the methodology is indicative of the approaches applicable to 4-HO-DiPT. oup.comresearchgate.net Linearity for most analytes was established in the 0.5–100 ng/mL range. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another established technique used in forensic toxicology for the analysis of tryptamines. researchgate.net Sample preparation for GC-MS often involves liquid-liquid extraction and derivatization to improve the volatility and thermal stability of the analytes. nih.gov For example, a GC-MS method was described for the simultaneous determination of 18 synthetic cathinones and an amphetamine-like compound in urine, which involved derivatization with trifluoroacetic anhydride (B1165640). nih.gov While specific GC-MS methods extensively validated for 4-HO-DiPT are not widely documented in the provided literature, the general procedures for related tryptamines are applicable.

The table below summarizes key aspects of analytical methodologies developed for tryptamines, which are relevant for the analysis of 4-HO-DiPT.

Table 1: Analytical Methods for Tryptamine (B22526) Detection

Technique Biological Matrix Sample Preparation Key Findings Reference(s)
LC-MS/MS Plasma Acidification, Protein Precipitation Linearity of 0.5–100 ng/mL for similar tryptamines. oup.comresearchgate.net
LC-HRMS/MS Blood Plasma Not specified Successfully detected 4-HO-MET at 193 ng/mL and its metabolites. nih.gov
GC-MS Urine Liquid-Liquid Extraction, Derivatization Established method for other classes of new psychoactive substances. nih.gov

Identification of 4-HO-DiPT and its Metabolites as Biomarkers of Exposure

Understanding the metabolic pathway of a compound is critical for identifying reliable biomarkers of exposure. Since parent compounds can be rapidly metabolized and may only be present in trace amounts, their metabolites often serve as more practical and persistent targets for detection in toxicological screenings. nih.gov

The metabolism of 4-HO-DiPT has been investigated through in vitro studies using human hepatocytes. These studies simulate the metabolic processes that occur in the human liver. psychedelicreview.comresearchgate.netmdpi.com It has been shown that 4-HO-DiPT is the primary active metabolite of its prodrug, 4-acetoxy-N,N-diisopropyltryptamine (4-AcO-DiPT), which undergoes rapid ester hydrolysis. psychedelicreview.comresearchgate.netmdpi.com

Once formed, 4-HO-DiPT is further biotransformed into several phase I and phase II metabolites. psychedelicreview.com The main metabolic pathways include:

N-dealkylation: The removal of one of the isopropyl groups from the nitrogen atom. researchgate.netmdpi.com

N-oxidation: The oxidation of the tertiary amine group. researchgate.netmdpi.com

O-glucuronidation: The conjugation of a glucuronic acid molecule to the hydroxyl group. researchgate.netmdpi.com

O-sulfation: The conjugation of a sulfate (B86663) group to the hydroxyl group. researchgate.netmdpi.com

A study involving human hepatocytes identified six metabolites of 4-HO-DiPT. psychedelicreview.com Based on these findings, specific metabolites have been proposed as optimal biomarkers for confirming the consumption of 4-HO-DiPT or its prodrug, 4-AcO-DiPT. The suggested biomarkers are 4-HO-DiPT itself, 4-hydroxy-N-isopropyltryptamine (4-OH-iPT), and 4-HO-DiPT-N-oxide. researchgate.netmdpi.com These metabolites provide a more comprehensive window for detection than the parent compound alone. nih.gov The detection of glucuronide and sulfate conjugates can also serve as biomarkers, particularly when enzymatic hydrolysis is not performed during sample preparation. nih.gov

Table 2: Identified Metabolites of 4-HO-DiPT and Proposed Biomarkers

Metabolite Name Metabolic Pathway Proposed as Biomarker? Reference(s)
4-hydroxy-N-isopropyltryptamine (4-OH-iPT) N-deisopropylation (Phase I) Yes researchgate.netmdpi.com
4-HO-DiPT-N-oxide N-oxidation (Phase I) Yes researchgate.netmdpi.com
4-HO-DiPT-glucuronide O-glucuronidation (Phase II) Yes nih.govresearchgate.netmdpi.com
4-OH-iPT-sulfate N-deisopropylation and O-sulfation (Phase I & II) Yes researchgate.netmdpi.com
4-HO-DiPT-sulfate O-sulfation (Phase II) Yes researchgate.netmdpi.com

Table 3: List of Compounds Mentioned

Compound Name Abbreviation/Synonym
4-Hydroxy-N,N-diisopropyltryptamine 4-HO-DiPT, Iprocin
4-acetoxy-N,N-diisopropyltryptamine 4-AcO-DiPT
4-hydroxy-N-isopropyltryptamine 4-OH-iPT
4-HO-DiPT-N-oxide
4-HO-DiPT-glucuronide
4-OH-iPT-sulfate
4-HO-DiPT-sulfate
4-hydroxy-N,N-dimethyltryptamine Psilocin, 4-HO-DMT
4-hydroxy-N,N-di-n-propyltryptamine 4-HO-DPT
4-hydroxy-N,N-methylpropyltryptamine 4-OH-MPT
5-methoxy-N,N-diisopropyltryptamine 5-MeO-DiPT
Acetonitrile

Future Directions and Research Gaps

Further Elucidation of Molecular and Cellular Mechanisms of Action

The primary mechanism of action for 4-HO-DIPT is understood to be its agonist activity at serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is a common target for classic psychedelics. However, a more detailed understanding of its molecular and cellular interactions is necessary.

Current research indicates that 4-HO-DIPT is a potent agonist at the 5-HT₂A receptor and also shows activity at the 5-HT₂B and 5-HT₂C receptors. nih.govwikipedia.org One study found it to be a near-full agonist at the 5-HT₂A receptor. nih.gov In addition to its effects on serotonin receptors, 4-HO-DIPT has been shown to interact with the serotonin transporter (SERT). psychedelicreview.comnih.gov

A 2023 study provided further insight into its mechanism by demonstrating that 4-HO-DIPT enhances GABAergic inhibition of principal neurons in the basolateral amygdala (BLA) in a 5-HT₂A-dependent manner. nih.govnih.gov This suggests that the compound activates BLA interneurons through the 5-HT₂A receptor, leading to a suppression of learned fear responses. nih.govnih.gov

Future research should aim to:

Investigate the downstream signaling pathways activated by 4-HO-DIPT at various serotonin receptor subtypes.

Explore the functional consequences of its interaction with the serotonin transporter.

Further characterize its effects on different neuronal populations and circuits beyond the basolateral amygdala to build a more comprehensive picture of its action in the brain.

Table 1: Receptor Binding and Functional Activity of 4-HO-DIPT

TargetActivityFindingReference
5-HT₂A ReceptorAgonistNear full agonist activity. nih.gov Believed to mediate hallucinogenic effects. psychedelicalpha.com nih.gov
5-HT₂B ReceptorAgonistStrong agonist activity. nih.gov nih.gov
5-HT₂C ReceptorAgonistWeak potency and partial agonist efficacy compared to serotonin. psychedelicreview.com psychedelicreview.com
Serotonin Transporter (SERT)InteractionIC₅₀ values in the low micromolar range. psychedelicreview.comnih.gov psychedelicreview.comnih.gov

Expansion of Preclinical and Clinical Indications

The shorter duration of action of 4-HO-DIPT compared to other psychedelics like psilocybin presents a potential advantage in clinical settings, as it could reduce the clinical resource burden. nih.govacs.org This has sparked interest in its therapeutic potential for various psychiatric conditions.

Preclinical studies have shown promise. For instance, research has demonstrated that 4-HO-DIPT can reduce fear responses in mice during extinction training, suggesting anxiolytic potential. nih.govpsychedelicreview.com Furthermore, a prodrug of 4-HO-DIPT, known as RE104, has shown antidepressant-like effects in a forced swim test in rats. nih.gov

A prodrug of 4-HO-DIPT, Luvesilocin (RE-104), has entered Phase 1 clinical trials in healthy volunteers for the potential treatment of postpartum depression and treatment-resistant depression. wikipedia.org Another prodrug is reportedly in Phase 2 clinical trials for postpartum depression and adjustment disorder. nih.gov

Future research in this area should focus on:

Conducting more extensive preclinical studies to evaluate the efficacy of 4-HO-DIPT in animal models of other psychiatric disorders, such as anxiety and substance use disorders.

Progressing clinical trials to establish the safety and efficacy of 4-HO-DIPT or its prodrugs in human populations for the treatment of depression and other mental health conditions.

Investigating the therapeutic potential of 4-HO-DIPT's anti-inflammatory properties, as suggested by a study showing its effectiveness in an animal model of asthma. psychedelicreview.com

Investigation of Long-Term Neurobiological Effects

A significant gap in the current understanding of 4-HO-DIPT is the lack of information regarding its long-term neurobiological effects. While the acute effects are beginning to be characterized, the consequences of repeated or long-term use on brain structure, function, and chemistry are largely unknown.

Future research is critically needed to:

Conduct longitudinal studies in animal models to assess the impact of chronic 4-HO-DIPT administration on neuronal structure, such as dendritic spine density and synaptic plasticity.

Investigate potential long-term changes in neurotransmitter systems, including the serotonin system, following repeated exposure.

Explore the long-term behavioral and cognitive consequences of 4-HO-DIPT use.

Development of Novel Analogues with Tailored Pharmacological Properties

The development of novel analogues of 4-HO-DIPT offers the potential to create compounds with more desirable pharmacological profiles, such as improved bioavailability, duration of action, and receptor selectivity.

Researchers have already begun to explore this area through the creation of prodrugs. For example, 4-AcO-DIPT has been studied as a prodrug that is converted to 4-HO-DIPT in the body. psychedelicreview.com More recently, a glutarate ester prodrug, RE104, was developed to rapidly cleave in situ and provide good bioavailability of the active drug. nih.govacs.org The synthesis and characterization of other novel prodrugs, such as the methanol (B129727) and ethanol (B145695) solvates of 4-glutarato-N,N-diisopropyltryptamine, have also been reported. nih.govcaam.tech

Future directions for the development of novel analogues include:

Synthesizing and evaluating a wider range of ester and other prodrug formulations to fine-tune the pharmacokinetic profile of 4-HO-DIPT.

Creating structural analogues with modifications to the tryptamine (B22526) backbone or the N,N-diisopropyl groups to alter receptor binding affinity and selectivity.

Investigating the structure-activity relationships of these new compounds to better understand how chemical modifications translate to pharmacological effects.

Q & A

What are the key structural features of 4-HO-DiPT, and how do they influence its pharmacological activity?

Basic Research Question
4-HO-DiPT is a synthetic tryptamine characterized by a hydroxyl group at the R4 position of the indole ring and two isopropyl groups attached to the terminal amine (N,N-diisopropyl substitution). This substitution pattern differentiates it from psilocin (4-HO-DMT), which has N,N-dimethyl groups. The isopropyl groups increase lipophilicity, potentially altering blood-brain barrier penetration and receptor binding kinetics . For structural validation, researchers should employ techniques like nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity analysis .

How can researchers resolve discrepancies between anecdotal reports of 4-HO-DiPT’s effects and controlled preclinical data?

Advanced Research Question
Anecdotal user reports describe 4-HO-DiPT as having a short-acting psychedelic profile (2–3 hours) compared to psilocin (4–6 hours), but controlled studies are limited . To address contradictions, researchers should design head-to-head in vivo studies using standardized behavioral assays (e.g., head-twitch response in rodents) and pharmacokinetic profiling. Plasma concentration-time curves in rats show a half-life of ~40 minutes for 4-HO-DiPT, supporting its short duration . Methodological rigor requires controlling variables like dose, administration route, and species-specific metabolism. Cross-species comparisons (rodent vs. non-human primate) can further clarify translational relevance.

What validated analytical methods are available for quantifying 4-HO-DiPT in biological matrices?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 4-HO-DiPT in plasma, serum, or tissue samples due to its sensitivity and specificity. For example, a validated method using deuterated internal standards (e.g., 4-Acetoxy-N-isopropyl-N-methyltryptamine-d4) can correct for matrix effects . Gas chromatography (GC) with flame ionization detection (FID) is less ideal due to the compound’s polarity but may be suitable for purity analysis in synthetic batches . Researchers should validate methods per FDA/ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%).

How does 4-HO-DiPT’s 5-HT2A receptor affinity compare to other 4-substituted tryptamines?

Advanced Research Question
While direct receptor binding data for 4-HO-DiPT is sparse, its structural analogs (e.g., 4-HO-DET, 4-HO-MiPT) exhibit high 5-HT2A agonism, correlating with psychedelic effects . Competitive radioligand binding assays using [³H]ketanserin or [³H]LSD in transfected HEK293 cells are recommended to quantify affinity (Ki) and efficacy (EC50). Preliminary data from prodrug studies (e.g., RE104) suggest 4-HO-DiPT’s effects are 5-HT2A-dependent, as head-twitch responses in rodents are blocked by selective antagonists like M100907 . Comparative studies should include psilocin and other 4-substituted tryptamines to establish structure-activity relationships (SAR).

What are the challenges in synthesizing 4-HO-DiPT with high enantiomeric purity?

Basic Research Question
4-HO-DiPT synthesis involves introducing isopropyl groups via reductive alkylation of tryptamine precursors. A common protocol uses isopropyl bromide and sodium cyanoborohydride in methanol, followed by hydroxylation at the R4 position using directed ortho-metalation . Key challenges include avoiding N-oxidation and ensuring regioselectivity. Researchers should monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates via flash chromatography. Final products require characterization by chiral HPLC to confirm enantiomeric purity (>98%), as impurities can confound pharmacological results .

What in vivo models are appropriate for studying 4-HO-DiPT’s potential antidepressant effects?

Advanced Research Question
The forced swim test (FST) and chronic unpredictable stress (CUS) models in rodents are widely used. In FST, a single dose of RE104 (a 4-HO-DiPT prodrug) at 1 mg/kg significantly reduced immobility time, suggesting rapid antidepressant-like effects . Researchers should pair behavioral assays with neurochemical analyses (e.g., microdialysis for serotonin or BDNF levels) and immunohistochemistry (e.g., c-Fos expression in prefrontal cortex). Dose-response studies (0.1–10 mg/kg) and long-term safety assessments (e.g., neurotoxicity screens) are critical for translational relevance.

How does 4-HO-DiPT’s legal status impact preclinical research?

Basic Research Question
4-HO-DiPT was proposed for Schedule I classification under the U.S. Controlled Substances Act in 2021 due to its psychedelic properties and abuse potential . Researchers must obtain DEA licensure (Schedule I registration) for synthesis, storage, and animal testing. International collaborations require compliance with local regulations (e.g., UK Class A status) . Documentation for institutional animal care committees (IACUC) should emphasize therapeutic intent, particularly for depression or substance use disorder studies .

What are the gaps in current knowledge about 4-HO-DiPT’s metabolic pathways?

Advanced Research Question
No comprehensive metabolism studies exist for 4-HO-DiPT. Based on psilocin analogs, hepatic cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, likely mediate phase I metabolism (hydroxylation, N-dealkylation). Phase II glucuronidation is expected at the 4-hydroxy group. Researchers should use human liver microsomes (HLMs) and recombinant CYP isoforms to identify metabolites, validated by LC-HRMS. In vivo studies in knock-out rodent models (e.g., CYP2D6-null) can clarify enzyme contributions. Unexplored areas include inter-species metabolic differences and drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-N,N-diisopropyltryptamine
Reactant of Route 2
4-Hydroxy-N,N-diisopropyltryptamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.